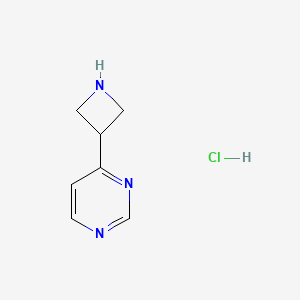

(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide

Overview

Description

“(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide” is a compound that is related to the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

Synthesis Analysis

The majority of stereoselective syntheses of α -CF 3 amines rely on diastereoselective couplings with chiral reagents . The strategies that have been employed for accessing these enantioenriched amines include normal polarity approaches and several recent developments in imine umpolung transformations .Chemical Reactions Analysis

The exploitation of the α -trifluoromethylamino group as an amide surrogate in peptidomimetics and drug candidates has been on the rise . The stereochemical identity of this moiety has important consequences on numerous molecular properties, such as the potency of the compound .Physical And Chemical Properties Analysis

The related compound “tert-Butanesulfinamide” (also known as 2-methyl-2-propanesulfinamide or Ellman’s sulfinamide) is a white to off-white crystalline solid with a melting point of 102 to 105 °C .Scientific Research Applications

Asymmetric Syntheses

Diastereoselective Synthesis of Arylamines : A study by Truong et al. (2007) demonstrated the use of (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide in the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines, highlighting its utility in creating enantiomerically enriched compounds (Truong, Ménard, & Dion, 2007).

Mechanistic Insights in Stereoselective Reactions : Hennum et al. (2014) explored the mechanism of the stereoselective nucleophilic 1,2-addition to sulfinyl imines, which can be related to the compound . The study provided insights into the factors influencing diastereomeric ratios in these reactions (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Synthesis and Transformation of Cyclic Sulfoximines : Ye et al. (2014) reported on a stereoselective [3+2] cycloaddition involving N-tert-butanesulfinyl imines, which are closely related to the sulfinamide of interest. This research highlights the potential of such compounds in synthesizing cyclic sulfoximines (Ye, Zhang, Ni, Rong, & Hu, 2014).

Chiral Catalysis

Use as a Chiral Auxiliary : Dinér et al. (2014) discussed the role of chiral sulfinamides, like the one , as highly enantioselective organocatalysts. This paper emphasized the importance of sulfinamide derivatives in asymmetric synthesis (Dinér, Sadhukhan, & Blomkvist, 2014).

Enantioseparation on Chiral Stationary Phases : Zeng et al. (2018) explored the enantioseparation of chiral sulfinamide derivatives, including compounds similar to this compound, on polysaccharide-based chiral stationary phases. This study is crucial for understanding the chromatographic properties of these compounds (Zeng, Wen, Xiang, & Zhang, 2018).

Miscellaneous Applications

Hydrolysis of Sulfinamide : Kim and Lee (1997) conducted theoretical studies on the acid-catalyzed hydrolysis of sulfinamide, which is relevant to understanding the chemical behavior of this compound (Kim & Lee, 1997).

Polymeric Catalysis : Sandaroos, Vadi, and Damavandi (2013) explored the use of cross-linked polymers in catalysis, which might include applications for compounds like this compound (Sandaroos, Vadi, & Damavandi, 2013).

properties

IUPAC Name |

(S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAPINQRXQBAMZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N=CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1409094.png)

![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1409095.png)

![N-[3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenyl]-acrylamide](/img/structure/B1409099.png)

![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)